molecular formula C23H18N2O3 B2533938 3-(2-methylbenzamido)-N-phenylbenzofuran-2-carboxamide CAS No. 887884-94-8

3-(2-methylbenzamido)-N-phenylbenzofuran-2-carboxamide

Cat. No.: B2533938
CAS No.: 887884-94-8
M. Wt: 370.408
InChI Key: NWSPNUXMJZKUEX-UHFFFAOYSA-N
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Description

3-(2-methylbenzamido)-N-phenylbenzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications. This particular compound features a benzofuran core with an amido group and a phenyl group, making it a unique structure with potential for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylbenzamido)-N-phenylbenzofuran-2-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the benzofuran core, which can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagentsThe phenyl group can be introduced via electrophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Catalysts and solvents would be chosen to ensure high efficiency and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(2-methylbenzamido)-N-phenylbenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amides or alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to carboxylic acids or ketones, while reduction can yield primary amines or alcohols .

Scientific Research Applications

3-(2-methylbenzamido)-N-phenylbenzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-methylbenzamido)-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The benzofuran core is known to interact with various biological pathways, potentially inhibiting enzymes involved in inflammation or cancer cell proliferation. The amido and phenyl groups can enhance binding affinity and selectivity towards specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-methylbenzamido)-N-phenylbenzofuran-2-carboxamide is unique due to the combination of its benzofuran core with both an amido and a phenyl group. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research in medicinal chemistry and drug development .

Properties

IUPAC Name

3-[(2-methylbenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c1-15-9-5-6-12-17(15)22(26)25-20-18-13-7-8-14-19(18)28-21(20)23(27)24-16-10-3-2-4-11-16/h2-14H,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSPNUXMJZKUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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